Scientific Field: Neurosurgery, Oncology
Summary of Application: Nimustine Hydrochloride (ACNU) is used in a method called Convection-enhanced delivery (CED) to treat brain tumors. CED delivers agents directly into tumors and the surrounding parenchyma .
Methods of Application: ACNU distribution after CED in rodent brain was studied using mass spectrometry imaging. Clearance of 14C-labeled ACNU after CED in striatum was also studied .
Results: ACNU was robustly distributed in rodent brain similar to the distribution of the hydrophilic dye Evans blue after CED, and locally delivered ACNU was observed for over 24 hours at the delivery site . Local delivery of ACNU affects the tumor microenvironment and induces immune cell migration in tumor .
Scientific Field: Neuro-Oncology
Summary of Application: Nimustine (ACNU) and Lomustine (CCNU) have been used as therapeutic agents against Glioblastoma (GBM) models with acquired resistance to Temozolomide (TMZ), a standard treatment for GBM .
Methods of Application: TMZ resistant clones of human GBM cell lines were established by the culture of each GBM cells under continuous TMZ treatment. The antitumor effects of TMZ, CCNU, or ACNU against these cells were analyzed in vitro and in vivo .
Results: Although growth arrest and apoptosis were triggered in all TMZ- R- cells after the .
Summary of Application: Nimustine (ACNU) has been used in combination with Temozolomide (TMZ) for the treatment of Glioblastoma (GBM). This combination aims to enhance the therapeutic efficacy against GBM .
Methods of Application: The combined treatment involves administering TMZ and ACNU to patients with GBM. The dosage and administration schedule may vary depending on the specific treatment plan .
Results: The combined treatment of TMZ and ACNU has shown promising results in some cases, with improved survival rates and tumor regression. The effectiveness can vary among patients .
Nimustine is a synthetic compound classified as a nitrosourea and a pyrimidine analog, primarily utilized in oncology for its alkylating properties. Its full chemical name is 1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-3-(2-chloroethyl)-3-nitrosourea, with the molecular formula C₉H₁₃ClN₆O₂. Nimustine acts by damaging DNA, which leads to cell death, particularly in malignant cells, making it effective against various cancers, including glioblastoma and other forms of leukemia .
Nimustine's antitumor activity stems from its ability to damage DNA. Upon administration, Nimustine undergoes decomposition, releasing reactive intermediates like carbonium ions. These intermediates alkylate DNA bases, forming covalent bonds and causing crosslinks between DNA strands []. This disrupts DNA replication and cellular processes, ultimately leading to cell death in tumor cells [].
Nimustine is a potent chemotherapeutic agent with significant safety concerns:
Nimustine exhibits significant antitumor activity, primarily through its ability to induce DNA damage. The compound is known for:
The synthesis of nimustine involves several key steps:
Nimustine is primarily applied in medical settings for:
Interaction studies involving nimustine have revealed critical insights into its pharmacological profile:
Nimustine shares structural and functional similarities with several other alkylating agents. Here are some notable compounds:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Carmustine | Nitrosourea | Cancer treatment | Lipophilic nature allows for blood-brain barrier penetration. |
| Lomustine | Nitrosourea | Cancer treatment | Used primarily for brain tumors; similar mechanism of action. |
| Temozolomide | Alkylating agent | Glioblastoma treatment | Oral bioavailability; prodrug converted to active form in vivo. |
| Busulfan | Alkylating agent | Chronic myeloid leukemia | Forms cross-links in DNA; used in conditioning regimens before stem cell transplant. |
Nimustine's uniqueness lies in its specific binding mechanism within the major groove of DNA, which distinguishes it from other alkylating agents that may interact differently or target various sites within the DNA structure . This specificity contributes to its efficacy and potential side effects profile in cancer therapy.
Acute Toxic